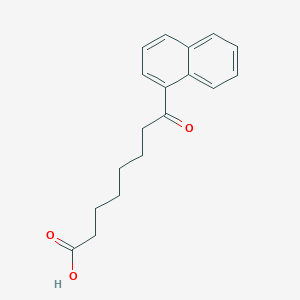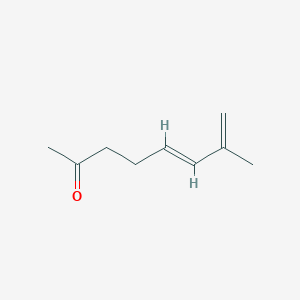
(5E)-7-methylocta-5,7-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-7-methylocta-5,7-dien-2-one, also known as geranylacetone, is a natural flavor compound commonly found in fruits, vegetables, and essential oils. It is a yellowish liquid with a floral and fruity aroma. The compound has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of (5E)-7-methylocta-5,7-dien-2-onene is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
Geranylacetone has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell damage caused by free radicals. The compound has also been shown to enhance the activity of certain enzymes that are involved in the detoxification of harmful substances in the body.
Advantages And Limitations For Lab Experiments
Geranylacetone has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. However, the compound has limitations in terms of its stability and solubility in certain solvents, which can affect its activity in lab experiments.
Future Directions
There are several future directions for the study of (5E)-7-methylocta-5,7-dien-2-onene. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its potential as a natural food preservative and flavoring agent. Additionally, further studies are needed to elucidate the mechanism of action of (5E)-7-methylocta-5,7-dien-2-onene and to optimize its synthesis and formulation for various applications.
In conclusion, (5E)-7-methylocta-5,7-dien-2-onene is a natural flavor compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
Synthesis Methods
Geranylacetone can be synthesized through various methods, including the oxidation of geraniol or citral, and the condensation of acetone with geraniol. The most commonly used method for the synthesis of (5E)-7-methylocta-5,7-dien-2-onene is the reaction of geraniol with acetic anhydride in the presence of a catalyst.
Scientific Research Applications
Geranylacetone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
properties
CAS RN |
100515-77-3 |
|---|---|
Product Name |
(5E)-7-methylocta-5,7-dien-2-one |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(5E)-7-methylocta-5,7-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-8(2)6-4-5-7-9(3)10/h4,6H,1,5,7H2,2-3H3/b6-4+ |
InChI Key |
DDNANWULHZXPTF-GQCTYLIASA-N |
Isomeric SMILES |
CC(=C)/C=C/CCC(=O)C |
SMILES |
CC(=C)C=CCCC(=O)C |
Canonical SMILES |
CC(=C)C=CCCC(=O)C |
synonyms |
5,7-Octadien-2-one, 7-methyl-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
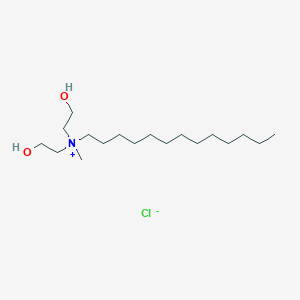
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
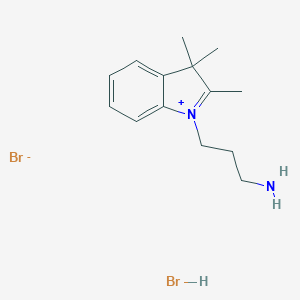

![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)
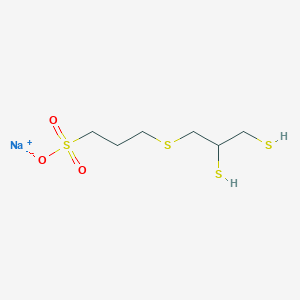
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
